Arsenic(II) sulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

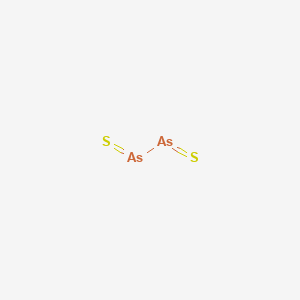

Arsenic(II) sulfide is a useful research compound. Its molecular formula is As2S2 and its molecular weight is 213.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Semiconductor Applications

Arsenic(II) sulfide is primarily utilized in the field of semiconductors due to its favorable electronic properties.

- Photovoltaics : Research has demonstrated that arsenic sulfide thin films can be integrated into photovoltaic devices. These films exhibit significant absorption in the visible spectrum and can be engineered for specific optoelectronic applications, such as multi-junction solar cells. The bandgap of As2S3 typically ranges from 2.20 to 2.65 eV, making it suitable for use as a wide-bandgap semiconductor in third-generation photovoltaic technologies .

- Quantum Dots : this compound can be processed into quantum dots, which are nanometer-sized semiconductor particles that have quantum mechanical properties. These quantum dots have applications in photonics, including light-emitting diodes (LEDs) and laser devices. They are particularly noted for their thermoelectric properties and potential use in Peltier devices .

Optical Applications

This compound is also employed in various optical applications due to its transparency in the infrared region.

- Optical Fibers : The compound is used in the fabrication of optical fibers that are sensitive to infrared light, enhancing communication technologies and sensing applications.

- Nonlinear Optics : As a nonlinear optical material, arsenic sulfide can be used to generate new frequencies of light through processes such as second-harmonic generation, which is essential for advanced laser systems .

Biomedical Applications

Recent studies have highlighted the potential of this compound nanoparticles in biomedical fields.

- Antimicrobial Properties : Arsenic nanoparticles synthesized from this compound exhibit antimicrobial activity against various pathogens. This property is being explored for developing new antimicrobial agents .

- Cancer Treatment : The cytotoxic effects of arsenic nanoparticles on cancer cells have garnered attention for potential therapeutic applications. Their ability to induce apoptosis in tumor cells makes them candidates for targeted cancer therapies .

Environmental Applications

This compound is being investigated for its role in environmental remediation.

- Heavy Metal Removal : The compound has been studied for its effectiveness in removing heavy metals from contaminated water sources. Its ability to form stable complexes with heavy metals makes it a useful agent in water treatment processes .

Case Studies and Research Findings

化学反应分析

Thermal Decomposition Reactions

Arsenic sulfides undergo structural transformations and volatilization when heated. For As₂S₅:

-

Stage 1 (200–450°C): Releases elemental sulfur, forming As₂S₃ :

As2S5ΔAs2S3+2S↑ -

Stage 2 (450–575°C): As₂S₃ melts and decomposes into As₃S₄ and gaseous species (As₄S₆, As₄S₄) :

3As2S3Δ2As3S4+S↑

Table 1: Thermal decomposition products of As₂S₅

| Temperature Range (°C) | Major Phases Detected | Volatilization Products |

|---|---|---|

| 200–450 | As₂S₃, molten As₂S₅/As₂S₃ mix | S, trace As₄S₆ |

| 450–575 | As₃S₄, residual As₂S₃ | As₄S₆, As₄S₄ |

Hydrochloric Acid

As₂S₃ reacts slowly with HCl, producing toxic H₂S :

As2S3+6HCl→2AsCl3+3H2S↑

Nitric Acid

Concentrated HNO₃ oxidizes As₂S₃ to arsenic acid and elemental sulfur :

As2S3+10HNO3→2H3AsO4+3S↓+10NO↑+2H2O

Chloric Acid

Reacts violently with As₂S₃, generating incandescence :

As2S3+14HClO3→2H3AsO4+3H2SO4+14ClO2↑

Leaching Reactions in Metallurgical Processes

Copper sulfate solutions dissolve As₂S₃ via ion exchange :

As2S3+3CuSO4+6H2O→3CuS↓+2H3AsO3+3H2SO4

Key Parameters:

Table 2: Leaching Efficiency of As₂S₃ by 0.28M CuSO₄

| Time (min) | 30 | 60 | 120 |

|---|---|---|---|

| As Recovery | 84.7% | 93.2% | 97.8% |

Biological Reactivity

As₂S₂ exhibits dose-dependent cytotoxicity in lymphoma cells :

属性

CAS 编号 |

12044-30-3 |

|---|---|

分子式 |

As2S2 |

分子量 |

213.98 g/mol |

InChI |

InChI=1S/As2S2/c3-1-2-4 |

InChI 键 |

KKPLQJMNSIUAFP-UHFFFAOYSA-N |

SMILES |

S=[As][As]=S |

规范 SMILES |

S=[As][As]=S |

Key on ui other cas no. |

12044-30-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。